![molecular formula C11H11N5O2 B6577867 N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 610756-86-0](/img/structure/B6577867.png)
N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications
EGFR and FGFR Inhibition
Background: The epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) play crucial roles in cell proliferation, survival, and angiogenesis. Inhibiting these receptors can be therapeutically beneficial, especially in cancer treatment.
Application::- Dual EGFR/FGFR Inhibitors: 4,6-pyrimidinediamine derivatives have been explored as dual inhibitors of EGFR and FGFR. One such compound is BZF 2 , which was designed based on structure analysis of excellent EGFR and FGFR inhibitors . BZF 2 demonstrated high selectivity and activity against both receptors.
- NSCLC Treatment: BZF 2 significantly inhibited cell proliferation (IC50 values for H226 and HCC827 GR were 2.11 μM and 0.93 μM, respectively), cell migration, and induced apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines with the FGF2-FGFR1 autocrine loop. In vivo studies showed that BZF 2 effectively reduced tumor size in EGFR/FGFR1-positive NSCLC .
Mechanism of Action
Target of Action
The compound “4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro-”, also known as “Oprea1_212719” or “N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine”, is a derivative of 4,6-pyrimidinediamine. It has been found to act as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets (EGFR and FGFR) by binding to their kinase domains, thereby inhibiting their activation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells where these receptors are overexpressed or mutated .
Biochemical Pathways
The inhibition of EGFR and FGFR by this compound affects multiple biochemical pathways. These include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, the compound can effectively suppress tumor growth .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and favorable pharmacokinetic profiles
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the regression of the disease .
Safety and Hazards
properties
IUPAC Name |
4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-3-2-4-8(5-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUXJMSCRVIGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231122 | |
Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine | |
CAS RN |
610756-86-0 | |
Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610756-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.